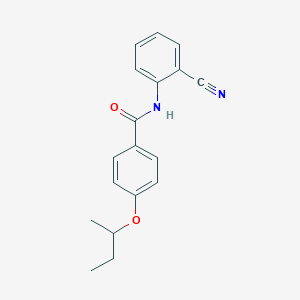![molecular formula C17H19NO2 B268314 N-[3-(benzyloxy)phenyl]butanamide](/img/structure/B268314.png)
N-[3-(benzyloxy)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(benzyloxy)phenyl]butanamide, commonly known as BPN14770, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPN14770 is a small molecule that has been shown to have neuroprotective and cognitive-enhancing effects. In
Mécanisme D'action
BPN14770 works by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). cAMP is an important signaling molecule that plays a crucial role in various cellular processes, including learning and memory. By inhibiting PDE4D, BPN14770 increases the levels of cAMP, leading to the activation of downstream signaling pathways that promote neuroprotection and cognitive enhancement.
Biochemical and Physiological Effects
BPN14770 has been shown to have several biochemical and physiological effects, including reducing oxidative stress and inflammation, increasing neurotrophic factor levels, and enhancing synaptic plasticity. These effects are thought to contribute to its neuroprotective and cognitive-enhancing properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BPN14770 in lab experiments is its high selectivity for PDE4D, which reduces the risk of off-target effects. BPN14770 is also a small molecule, which makes it easy to administer and study in animal models. However, one limitation of using BPN14770 is its limited solubility in water, which can make it challenging to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on BPN14770. One area of interest is its potential therapeutic applications in other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to explore the optimal dosing and administration strategies for BPN14770 to maximize its therapeutic effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BPN14770 and its mechanism of action.
Méthodes De Synthèse
The synthesis of BPN14770 involves a multi-step process that starts with the reaction of 3-hydroxybenzaldehyde with benzyl bromide to form 3-(benzyloxy)benzaldehyde. This intermediate is then reacted with 4-bromobutanoyl chloride to form N-[3-(benzyloxy)phenyl]butanamide. The final product is obtained by removing the benzyl protecting group using palladium on carbon.
Applications De Recherche Scientifique
BPN14770 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, which are common features of neurodegenerative diseases. BPN14770 has also been found to enhance cognitive function, including learning and memory, in animal models.
Propriétés
Nom du produit |
N-[3-(benzyloxy)phenyl]butanamide |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
N-(3-phenylmethoxyphenyl)butanamide |
InChI |
InChI=1S/C17H19NO2/c1-2-7-17(19)18-15-10-6-11-16(12-15)20-13-14-8-4-3-5-9-14/h3-6,8-12H,2,7,13H2,1H3,(H,18,19) |
Clé InChI |
YIGNUYKIYRZKFD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2 |
SMILES canonique |
CCCC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268231.png)
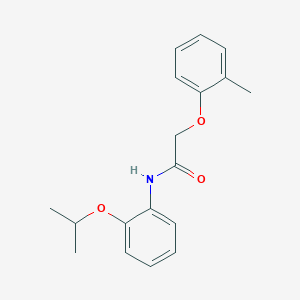
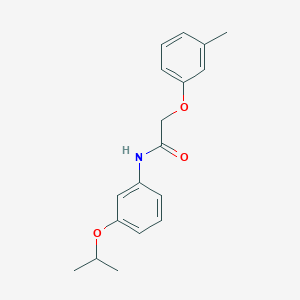
![2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268236.png)
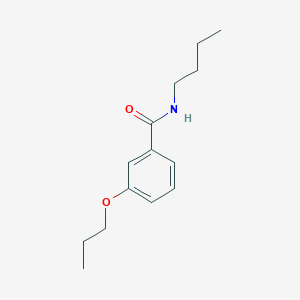
![3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268238.png)
![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)
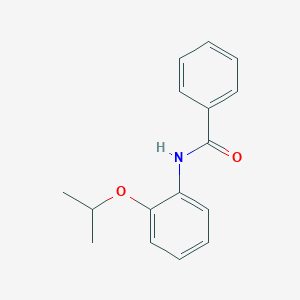
![1-[4-(allyloxy)benzoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268242.png)
![4-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268243.png)
![2-phenyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268244.png)
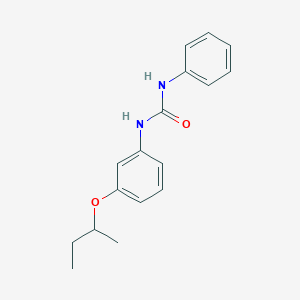
![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268252.png)
